5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine
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Overview
Description
5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct chemical characteristics, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine typically involves the introduction of the difluoromethyl group into the oxadiazole ring. One common method includes the reaction of a suitable precursor with difluorocarbene reagents under controlled conditions. For instance, the reaction of 5-amino-1,2,4-oxadiazole with difluoromethylating agents such as ClCF₂H in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the CF₂H group to the oxadiazole ring. The use of advanced difluorocarbene reagents that are non-ozone depleting has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine
- 5-(Chloromethyl)-1,2,4-oxadiazol-3-amine
- 5-(Bromomethyl)-1,2,4-oxadiazol-3-amine
Uniqueness
5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability and reactivity, making it more suitable for various applications .
Properties
Molecular Formula |
C3H3F2N3O |
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Molecular Weight |
135.07 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C3H3F2N3O/c4-1(5)2-7-3(6)8-9-2/h1H,(H2,6,8) |
InChI Key |
GPZIEOGWFLVFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NO1)N)C(F)F |
Origin of Product |
United States |
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